

troubleshooting false positives on CIN agar with cefsulodin

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Compound of Interest

Compound Name: cefsulodin sodium

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Technical Support Center: CIN Agar

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing false positives on Cefsulodin-Irgasan-Novobiocin (CIN) agar.

Frequently Asked Questions (FAQs)

Q1: What is a "false positive" on CIN agar?

A false positive on CIN agar refers to the growth of a microorganism that produces colonies mimicking the characteristic "bull's-eye" appearance of *Yersinia enterocolitica* but is confirmed to be a different species upon further testing. *Y. enterocolitica* ferments the mannitol in the medium, producing acid that causes the neutral red indicator to form a dark red center, while the colony edge remains translucent^{[1][2]}. Other mannitol-fermenting organisms that are not inhibited by the selective agents in the agar can produce similar colony morphology^{[3][4]}.

Q2: Why do false positives occur on CIN agar?

CIN agar is a selective and differential medium, not a completely specific one. Its selectivity is based on the inclusion of cefsulodin, irgasan, and novobiocin, which inhibit many Gram-positive and other Gram-negative bacteria^{[1][3][5]}. However, some bacteria are naturally resistant to these agents and can also ferment mannitol, leading to the characteristic red

colonies. Therefore, CIN agar provides only presumptive identification, which must be confirmed with additional biochemical tests[1][6].

Q3: Which microorganisms are known to cause false positives on CIN agar?

Several bacterial species have been reported to grow on CIN agar and produce colonies that can be mistaken for *Y. enterocolitica*. These include:

- *Aeromonas* spp.[1][6]
- *Serratia liquefaciens*[1][3][6]
- *Citrobacter freundii* and other *Citrobacter* species[1][3][6]
- *Enterobacter* species, such as *Enterobacter agglomerans* and *Enterobacter cloacae*[1][3][6]
- Other *Yersinia* species (e.g., *Y. pseudotuberculosis*, *Y. frederiksenii*)[1][6]
- *Morganella morganii*[7]
- *Providencia rettgeri*[7]

Q4: How can incubation temperature affect results and potentially reduce false positives?

Incubation temperature is a critical factor. For primary isolation of *Yersinia*, a lower temperature of 22-25°C for 48 hours is recommended over 35°C for 24 hours[6]. The lower temperature enhances the characteristic "bull's-eye" colony morphology, making it more distinct[6].

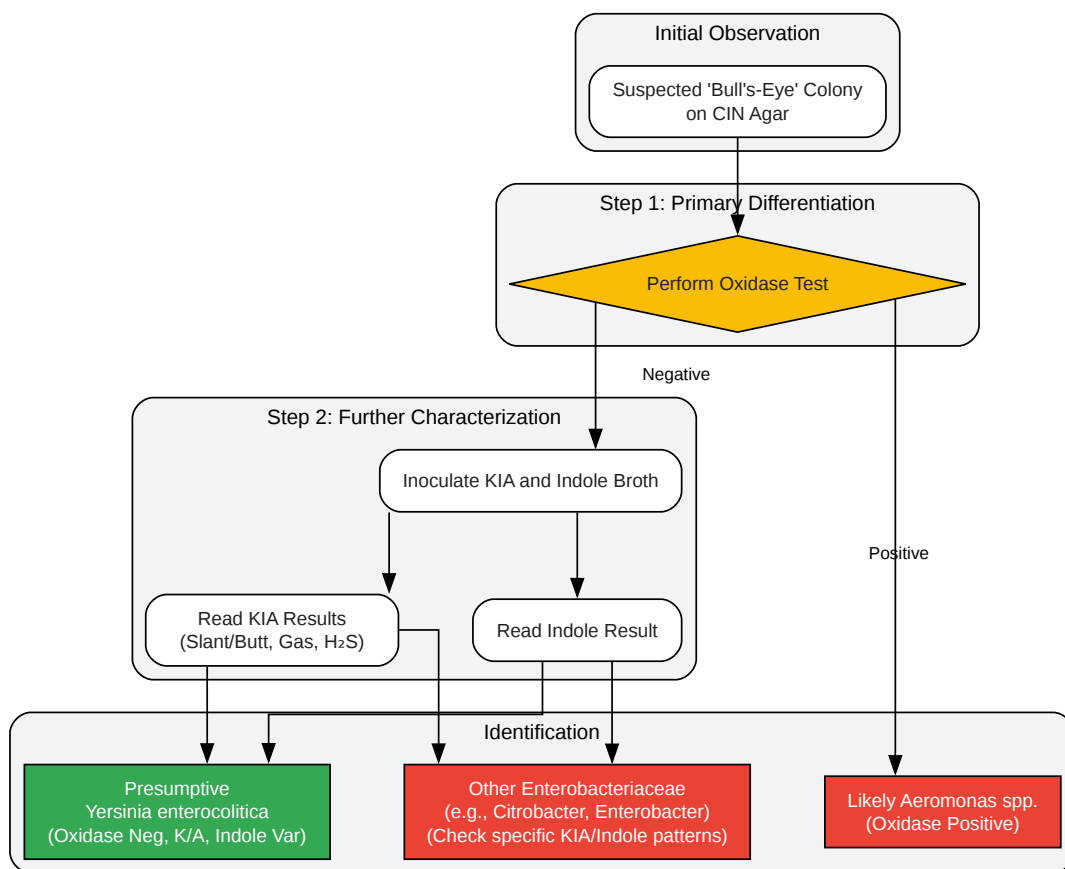
Additionally, some non-*Yersinia* enteric bacteria may grow more readily at higher temperatures, while some pathogenic *Yersinia* strains can be inhibited at 35°C, making the lower temperature more selective for the target organism[6].

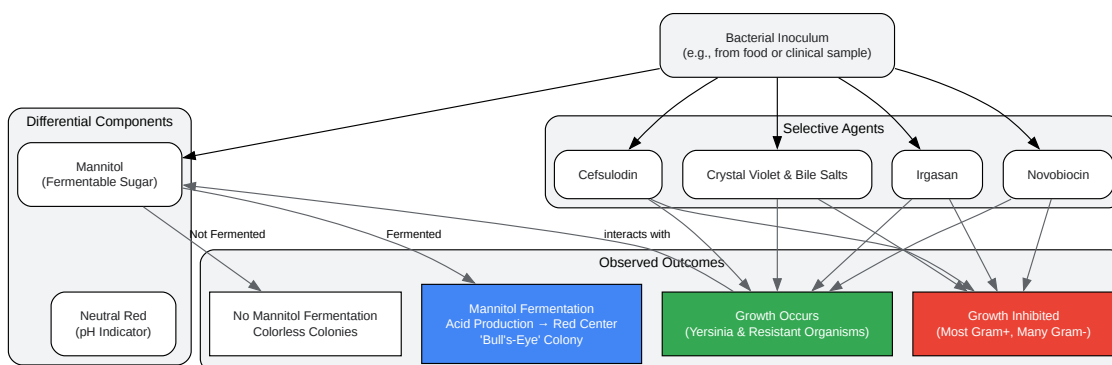
Q5: What are the immediate steps to take when a suspected false positive is identified?

When you have a "bull's-eye" colony on CIN agar, it should be treated as a presumptive positive. The essential next step is to perform confirmatory biochemical tests to differentiate *Y. enterocolitica* from other organisms. A typical workflow involves picking a well-isolated colony and performing an oxidase test, followed by inoculation onto a Kligler Iron Agar (KIA) slant and an indole test[3][4][6].

Troubleshooting Guide for False Positives

If you are encountering colonies that resemble *Y. enterocolitica*, follow this workflow to achieve a definitive identification.





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